molecular formula C19H13ClN4O2S B12204132 2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12204132
M. Wt: 396.9 g/mol
InChI Key: ADNFFAJNUHXPOO-UHFFFAOYSA-N
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Description

2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of dehydrating agents.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole-oxadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or thiazole rings, potentially altering the compound’s biological activity.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s structural features may be exploited in the design of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and oxadiazole rings may facilitate binding to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for the treatment of Duchenne muscular dystrophy.

    Azilsartan: Applied for hypertension medication.

    Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

2-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

2-chloro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H13ClN4O2S/c1-11-15(18-22-16(24-26-18)12-7-3-2-4-8-12)27-19(21-11)23-17(25)13-9-5-6-10-14(13)20/h2-10H,1H3,(H,21,23,25)

InChI Key

ADNFFAJNUHXPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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